molecular formula C20H25N5O3S B2641458 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide CAS No. 303972-86-3

2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Cat. No.: B2641458
CAS No.: 303972-86-3
M. Wt: 415.51
InChI Key: ZINFERSWOIYTRM-UHFFFAOYSA-N
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Description

2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a xanthine-derived chemical compound offered for early-stage research and discovery purposes. This product is part of a collection of rare and unique chemicals, and as such, analytical data is not collected. Buyers are responsible for confirming product identity and/or purity. This compound belongs to a class of xanthine derivatives that have been investigated for their potential as therapeutic agents. Scientific literature and patent filings indicate that structurally similar compounds have been studied for their biological activity, particularly in relation to the modulation of serotonin receptors, which may be relevant for research into a range of disorders . Researchers may find this compound valuable for probing purinergic signaling pathways, enzyme inhibition studies, and other exploratory biochemical applications. The product is supplied on an "as-is" basis with no warranty of merchantability or fitness for a particular purpose. All sales are final. This chemical is intended for non-human research applications only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, personal, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-4-5-9-12-25-16-17(24(2)19(28)23-18(16)27)22-20(25)29-13-15(26)21-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,21,26)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINFERSWOIYTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its biological activity, including its inhibitory effects on specific enzymes and its cytotoxic properties against various cancer cell lines.

Structural Characteristics

The compound features a purine core substituted with a hexyl group and a phenylacetamide moiety. The presence of the thioether linkage and multiple carbonyl groups suggests potential for diverse interactions with biological targets.

Enzyme Inhibition

Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against various enzymes:

  • CDC25B : A phosphatase involved in cell cycle regulation.
  • PTP1B : A protein tyrosine phosphatase implicated in insulin signaling.

A related compound demonstrated an IC50 value of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B, indicating strong inhibitory potential compared to reference drugs like Na3VO4 (IC50 = 2.7 µg/mL) and oleanolic acid (IC50 = 2.3 µg/mL) .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against several cancer cell lines:

Cell LineIC50 (µg/mL)
A5492.86 ± 0.09
HCT1163.59 ± 0.07
HeLa2.78 ± 0.11

These results suggest that the compound exhibits potent anticancer properties, particularly against lung (A549), colon (HCT116), and cervical (HeLa) cancer cells .

Antitumor Activity in Vivo

In vivo studies using a Colo205 xenograft model showed that a related compound achieved approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg , indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects may involve mixed inhibition characteristics against the targeted enzymes, as demonstrated through enzyme kinetic studies . This suggests that it could modulate signaling pathways critical for cell proliferation and survival.

Selectivity and Efficacy

Further investigations into the selectivity of the compound revealed that it selectively inhibits CDC25B and PTP1B without significant toxicity at therapeutic doses . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have indicated that modifications to the purine structure can enhance or diminish biological activity. For instance, variations in substituent groups on the purine ring significantly affect enzyme inhibition potency and cytotoxicity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₃₀H₄₅N₅O₃S 7-Hexyl, C8-thioacetamide 555.78 High lipophilicity (hexyl chain)
2-[(7-Hexadecyl-...-purin-8-yl)sulfanyl]-N-phenylacetamide C₃₀H₄₅N₅O₃S 7-Hexadecyl (C16) 555.78 Increased lipophilicity vs. hexyl
2-((7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-...yl)thio)acetamide (6014) C₁₉H₁₈ClN₅O₅S 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl) 439.0 (M-H⁻, MS) Polar substituents enhance solubility
N-(2-Aminoethyl)-2-[4-(2,6-dioxo-...phenoxy]acetamide (XAC) C₂₁H₂₈N₆O₄ Aminoethyl side chain, phenoxy linkage 428.49 Improved water solubility
(E)-2-((7-(But-2-en-1-yl)-...acetamide C₁₈H₂₀N₅O₃S 7-Butenyl 386.45 Reduced steric bulk

Key Observations :

  • Lipophilicity : The hexyl (C6) and hexadecyl (C16) chains in the target compound and its analog increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Structural Characterization

  • NMR and HRMS : All compounds are confirmed via ¹H NMR, ¹³C NMR, and HRMS , with characteristic signals for purine cores (δ 160–170 ppm for C=O in ¹³C NMR) and acetamide protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • MS Data: The target compound’s [M-H]⁻ peak at m/z 555.32 aligns with its monoisotopic mass , while analog M4 shows [M-H]⁻ at m/z 439.0.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide?

The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or cycloaddition. A representative protocol includes refluxing intermediates (e.g., 2-chloro-N-phenylacetamide derivatives) with sodium azide in a toluene-water solvent system, followed by purification via crystallization or ethyl acetate extraction . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been utilized for analogous acetamide derivatives, requiring careful control of solvent ratios (e.g., tert-BuOH:H₂O = 3:1) and reaction times (6–8 hours) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks (e.g., δ 5.38 ppm for –NCH₂CO– protons, δ 165.0 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .
  • Infrared (IR) Spectroscopy : Peaks at 1671 cm⁻¹ (C=O) and 1254 cm⁻¹ (C–O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Purification methods include:

  • Recrystallization : Ethanol is commonly used to crystallize crude products, enhancing purity .
  • Solvent Extraction : Ethyl acetate (3 × 20 mL) effectively isolates liquid products, followed by drying over Na₂SO₄ .
  • Chromatography : TLC with hexane:ethyl acetate (8:2 or 9:1) monitors reaction progress and guides column chromatography optimization .

Q. How is the biological activity of this compound assessed in preclinical studies?

Activity evaluation involves:

  • In vitro assays : Testing against cancer cell lines or enzymatic targets (e.g., kinase inhibition) to determine IC₅₀ values.
  • Pharmacokinetic profiling : Assessing metabolic stability via liver microsome assays and plasma protein binding .
  • Structural-activity relationships (SAR) : Modifying the purine or acetamide moieties to correlate substituents with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data reported for derivatives of this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, temperature).
  • Analytical rigor : Using HPLC-MS to verify compound purity (>95%) before testing .
  • Meta-analysis : Comparing data across studies while accounting for differences in cell lines or dosing regimens .

Q. What theoretical frameworks guide the rational design of derivatives targeting specific receptors?

Design often integrates:

  • Molecular docking : Simulating interactions with target proteins (e.g., ATP-binding pockets in kinases) to optimize binding affinity.
  • Hammett substituent constants : Predicting electronic effects of substituents on reactivity and stability .
  • QSPR models : Quantifying relationships between physicochemical properties (e.g., logP, polar surface area) and bioavailability .

Q. What mechanistic insights explain the reactivity of the thioacetamide moiety in this compound?

The sulfur atom in the thioacetamide group acts as a nucleophile, participating in:

  • Disulfide bond formation : Under oxidative conditions (e.g., H₂O₂).
  • Metal coordination : Binding to Cu(II) in catalytic systems, as seen in CuAAC reactions . Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction pathways and transition states .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies involve:

  • Forced degradation : Exposing the compound to acidic (pH 1–3), neutral (pH 6–8), and alkaline (pH 10–12) conditions at 37°C.
  • HPLC monitoring : Quantifying degradation products (e.g., hydrolysis of the amide bond at high pH) . Buffered solutions (e.g., phosphate buffer) are recommended for long-term storage .

Q. What computational tools are used to predict the metabolic fate of this compound?

In silico approaches include:

  • CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites.
  • Density Functional Theory (DFT) : Calculating activation energies for hydrolysis or redox reactions . Experimental validation via LC-MS/MS is critical to confirm predicted metabolites .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation follows ICH guidelines, requiring:

  • Linearity : R² > 0.99 over a concentration range (e.g., 1–1000 ng/mL).
  • Accuracy/Precision : Recovery rates of 85–115% and RSD < 15% in intra-/inter-day assays.
  • Matrix effects : Assessing ion suppression/enhancement in plasma via post-column infusion .

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